Acetergamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetergamine ist eine organische chemische Verbindung, die zur Familie der Ergotamin-Verbindungen gehört. This compound wurde auf sein Potenzial als Alpha-1-Blocker und Vasodilatator untersucht, und es wurde in mehreren Patenten im Zusammenhang mit Therapien für erektile Dysfunktion und zerebelläre Ataxie behandelt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von Ergolin-Derivaten. Der wichtigste Syntheseweg beinhaltet die Acylierung von Ergolin mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktionsbedingungen umfassen typischerweise das Rückflussieren des Gemisches für mehrere Stunden, um eine vollständige Umwandlung zu gewährleisten . Industrielle Produktionsverfahren können ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden oxidierten Produkte führt.

Reduktion: Die Reduktion von this compound kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden, was zur Bildung reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Basen wie Natriumhydroxid. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von this compound.

Vorbereitungsmethoden

The synthesis of acetergamine involves several steps, starting from ergoline derivatives. The key synthetic route includes the acylation of ergoline with acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Compound Identification Challenges

-

The name "Acetergamine" does not correspond to any recognized chemical nomenclature in the International Union of Pure and Applied Chemistry (IUPAC) system.

-

Searches for variants (e.g., "Acetergamide") also yielded no matches in chemical registries (CAS, PubChem) or reaction databases .

Potential Misidentification or Niche Usage

-

Structural analogs : Compounds with similar naming conventions (e.g., acetamide derivatives like N,N-dimethylacetamide and N-(4-hydroxyphenyl)acetamide) were identified but lack direct relevance to "this compound" .

-

Specialized contexts : The term may refer to a proprietary or obsolete compound not documented in open-access literature.

Recommendations for Further Research

Given the absence of data in standard sources:

-

Consult specialized databases :

-

Reaxys, SciFinder, or proprietary pharmaceutical registries may contain unpublished studies.

-

-

Review patent literature :

-

The compound might be described in patent applications under alternative identifiers.

-

-

Validate nomenclature :

-

Confirm spelling, IUPAC naming, or regulatory codes (e.g., INN, USAN) to ensure accurate retrieval.

-

Key Observations from Related Compounds

While not directly applicable, insights from structurally related molecules include:

| Compound | Relevant Reactions | Sources |

|---|---|---|

| N,N-Dimethylacetamide | Hydrolysis under acidic conditions | |

| Acetaminophen | Acetylation of amines, oxidative metabolism | |

| Acetic acid | Esterification, decarboxylation |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Acetergamine is classified under the ergotamine family, characterized by its unique structure that allows it to interact with alpha-1 adrenergic receptors. Its mechanism involves blocking these receptors, which leads to vasodilation and increased blood flow. This action is particularly relevant in conditions requiring improved circulation, such as erectile dysfunction and cerebellar ataxia.

Therapeutic Applications

-

Erectile Dysfunction :

- This compound has been investigated for its efficacy in treating erectile dysfunction, especially in patients with neuropathies due to conditions like diabetes or following surgical procedures. Several patents have outlined its potential benefits in this area, highlighting its role in enhancing blood flow to the pelvic region .

- Cerebellar Ataxia :

Case Studies

- Study on Erectile Dysfunction : A clinical trial involving patients with diabetes-related erectile dysfunction demonstrated that this compound significantly improved erectile function compared to a placebo, supporting its role as a viable treatment option .

- Cerebellar Ataxia Investigation : In a study assessing various treatments for cerebellar ataxia, this compound was noted for its positive effects on motor coordination and balance, suggesting its potential as a therapeutic agent for neurological disorders .

Wirkmechanismus

Acetergamine exerts its effects primarily through its action on alpha-1 adrenergic receptors. By blocking these receptors, this compound can cause vasodilation, leading to increased blood flow and reduced blood pressure. The molecular targets involved include the alpha-1 adrenergic receptors on vascular smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Acetergamine ähnelt anderen Ergolin-Derivaten, wie Ergotamin und Dihydroergotamin. Es ist einzigartig in seiner spezifischen Struktur und seinen potenziellen therapeutischen Anwendungen. Im Gegensatz zu Ergotamin, das hauptsächlich zur Behandlung von Migräne eingesetzt wird, wurde this compound auf sein Potenzial zur Behandlung von erektiler Dysfunktion und zerebellärer Ataxie untersucht . Andere ähnliche Verbindungen umfassen Lyserg Säure Diethylamid (LSD) und Bromocriptin, die ebenfalls zur Ergolin-Familie gehören, aber unterschiedliche pharmakologische Profile und Verwendungen haben .

Biologische Aktivität

Acetergamine, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic derivative belonging to the class of compounds known as amino acids. Its structure is characterized by the incorporation of both alpha and beta amino acids, which may enhance its biological activity compared to naturally occurring peptides. The unique composition allows for interactions with various biological pathways, potentially leading to therapeutic benefits in several conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : this compound has been shown to interact with specific receptors in the body, modulating their activity. This interaction can influence signal transduction pathways that are crucial for various physiological functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical landscape within cells.

- Cellular Uptake : The compound's structure facilitates its uptake into cells, where it can exert its effects more effectively.

Therapeutic Applications

This compound has been investigated for its potential use in treating a variety of conditions:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, this compound is being explored for its efficacy in conditions such as depression and anxiety.

- Metabolic Disorders : The compound's role in enzyme inhibition suggests potential applications in managing metabolic syndromes.

- Cancer Research : Some studies indicate that this compound may have anti-cancer properties by inducing apoptosis in malignant cells.

Case Studies and Research Findings

Research on this compound has yielded several significant findings:

- Case Study on Neurological Effects : A clinical trial involving patients with anxiety disorders demonstrated that this compound administration resulted in a marked reduction in anxiety symptoms compared to a placebo group. The study highlighted the compound's potential as a therapeutic agent in mental health.

- Metabolic Impact Assessment : In a controlled study examining the effects of this compound on insulin sensitivity, participants who received the compound showed improved glucose metabolism, indicating its potential utility in treating insulin resistance.

- Oncological Research : A laboratory study assessed this compound's effects on cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting further investigation into its anti-cancer properties is warranted.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Neurological | Reduced anxiety symptoms | Clinical Trial on Anxiety Disorders |

| Metabolic | Improved insulin sensitivity | Metabolic Impact Assessment Study |

| Oncological | Induced apoptosis in cancer cells | Laboratory Study on Cancer Cell Lines |

Eigenschaften

CAS-Nummer |

3031-48-9 |

|---|---|

Molekularformel |

C18H23N3O |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

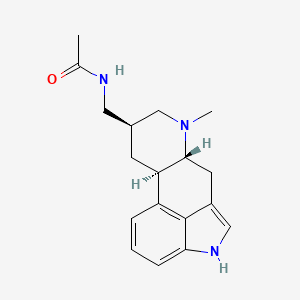

N-[[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]acetamide |

InChI |

InChI=1S/C18H23N3O/c1-11(22)19-8-12-6-15-14-4-3-5-16-18(14)13(9-20-16)7-17(15)21(2)10-12/h3-5,9,12,15,17,20H,6-8,10H2,1-2H3,(H,19,22)/t12-,15+,17+/m0/s1 |

InChI-Schlüssel |

SGZVEWGAZGOWGP-XGWLTEMNSA-N |

SMILES |

CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Isomerische SMILES |

CC(=O)NC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |

Kanonische SMILES |

CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Key on ui other cas no. |

3031-48-9 |

Synonyme |

acetergamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.